Flupoxam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQMRUTZEYVDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF5N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057943 | |
| Record name | Flupoxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flupoxam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119126-15-7 | |
| Record name | Flupoxam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119126-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupoxam [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119126157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupoxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPOXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Q93JFI8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flupoxam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 - 148 °C | |
| Record name | Flupoxam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flupoxam As a Cellulose Biosynthesis Inhibitor: Molecular and Cellular Research
Molecular Mechanism of Action
Flupoxam exerts its inhibitory effects by directly interacting with the cellulose (B213188) synthase (CESA) complexes, which are responsible for synthesizing cellulose microfibrils . This interaction ultimately leads to the disruption of cellulose production.
Interaction with Cellulose Synthase (CESA) Complexes
The primary target of this compound's action is the Cellulose Synthase (CESA) complex, a multi-protein assembly embedded in the plasma membrane of plant cells oup.com.
Characterization of Binding Sites within CESA Proteins
Research indicates that this compound-resistant mutations are predominantly found within the predicted transmembrane regions of CESA1, CESA3, and CESA6 proteins frontiersin.orgnih.gov. Specific single amino acid substitutions in CESA1, such as G1009D, P1010L, and G1013F, have been identified as conferring resistance to this compound acs.orgnih.gov. These mutations are located within transmembrane helix 6 (TM6) of the CESA1 protein acs.org. Furthermore, molecular docking analyses of Arabidopsis thaliana CESA6 (AtCESA6) suggest that potential this compound binding sites exist within the cellulose-conducting channel and the transmembrane regions of the protein google.com. It is hypothesized that an alternative binding site at the interface between CESA proteins may also be critical for preserving cellulose polymerization in the presence of such compounds acs.orgnih.govnih.govresearchgate.netosti.govresearchgate.net.
Disruption of Functional Cellulose Synthase Complex Assembly
This compound disrupts the assembly of functional cellulose synthase complexes, thereby inhibiting primary cell wall formation . This inhibition is thought to occur by interfering with the interactions between specific CESA isoforms, particularly CESA3 and CESA1, which are essential for cellulose microfibril assembly nih.govscholaris.caoup.com. The presence of this compound, similar to other cellulose biosynthesis inhibitors, can lead to the depletion of Cellulose Synthase Complexes (CSCs) from the plasma membrane and their subsequent accumulation in intracellular compartments, such as microtubule-associated compartments (MASCs) or small CESA-containing compartments (SmaCCs) oup.comscholaris.caoup.comnih.gov.
Investigation of CESA Isoform Interaction (e.g., CESA1 and CESA3)
Investigations into this compound's effects highlight its specific interference with the interaction between CESA1 and CESA3 isoforms nih.govscholaris.caoup.com. These two isoforms, along with CESA6, are critical components of the Cellulose Synthase Complex responsible for primary cell wall synthesis in Arabidopsis thaliana oup.comoup.com. The disruption of these inter-CESA interactions is a plausible mechanism by which this compound inhibits cellulose biosynthesis nih.gov.
Cellular and Subcellular Effects
At the cellular level, this compound induces several distinctive phenotypes in plants, indicative of disrupted cellulose synthesis. These include the development of "club root" morphology, a characteristic swelling of roots, and inhibition of etiolation herts.ac.uknih.govnih.govresearchgate.netosti.govresearchgate.net. Furthermore, treatment with this compound can lead to aberrant cell morphogenesis and ectopic lignification, where lignin (B12514952) is deposited in unusual locations nih.govnih.govresearchgate.netosti.govresearchgate.net. Subcellularly, this compound affects the trafficking of Cellulose Synthase Complexes (CSCs). It can induce the accumulation of CSCs at the Golgi apparatus and inhibit their proper secretion to the plasma membrane, where cellulose synthesis takes place oup.comgoogle.comoup.com.
Impact of this compound on Cellulose Synthesis
The inhibitory effect of this compound on cellulose synthesis can be quantified by measuring the incorporation of radiolabeled glucose into cellulose. Studies have shown a significant decrease in [14C]glucose incorporation into cellulose in seedlings treated with this compound compared to untreated controls. acs.orgnih.govresearchgate.net
| Treatment Group | [14C]Glucose Incorporation into Cellulose (Relative %) |
| DMSO Control | 100 |
| This compound (20 µM) | 30 (70% decrease) |
| Isoxaben (B1672637) (10 nM) | 17 (83% decrease) |
Note: Data for Isoxaben is included for comparative context as a known CBI. acs.orgnih.govresearchgate.net
Differentiation from Mitotic Disruption Mechanisms
While this compound induces morphological changes in plants that might superficially resemble those caused by mitotic disruption, such as the development of clubroot morphology, critical research has unequivocally demonstrated that this compound does not function as a traditional mitotic disrupter herbicide. scielo.br Its primary mode of action is the inhibition of cellulose biosynthesis, not the direct interference with the process of cell division (mitosis). scielo.br This distinction is crucial for understanding its specific impact on plant cellular processes, as it targets cell wall integrity and expansion rather than the microtubule dynamics essential for chromosome segregation during mitosis. nih.gov
Genetic and Biochemical Characterization of Flupoxam Resistance
Identification of Resistance Alleles via Forward Genetic Screens
Forward genetic screens in Arabidopsis thaliana have successfully identified alleles conferring resistance to cellulose (B213188) biosynthesis inhibitors, including flupoxam. These screens typically involve the chemical mutagenesis of M2 seedlings, for instance, using ethylmethanesulfonate, followed by selection for plants exhibiting resistance phenotypes, such as enhanced root elongation in the presence of the herbicide. acs.orgnih.govresearchgate.net Through such approaches, several this compound resistance (fxr) alleles have been isolated, demonstrating varying degrees of CBI-resistance. nih.govfrontiersin.org
Mapping of Mutations to Cellulose Synthase (CESA) Genes
Genetic analyses have consistently mapped this compound resistance to mutations within the Cellulose Synthase (CESA) genes, specifically CESA1 and CESA3. nih.govresearchgate.netoup.com These CESA genes encode the cellulose synthase enzymes, which are the direct molecular targets of this compound and other CBIs. nih.gov
Resistance to this compound is primarily conferred by single amino acid substitutions within the primary wall CESA isoforms, notably CESA1 and CESA3. nih.govfrontiersin.orgnih.gov In CESA1, specific mutations such as Glycine to Aspartate at position 1009 (CESA1G1009D), Proline to Leucine at position 1010 (CESA1P1010L), and Glycine to Phenylalanine at position 1013 (CESA1G1013F) have been identified as conferring resistance to this compound. acs.orgnih.gov These particular mutations are located within transmembrane helix 6 (TM6) and are positioned towards the apoplastic side of this transmembrane helix. acs.org The CESA1G1009D mutation, in particular, is found at or in close proximity to the interface between CESA protomers, suggesting its involvement in disrupting the herbicide's binding. acs.org
For CESA3, this compound-resistant mutations are categorized as fxr1 alleles. nih.gov Glycine-998 in CESA3 has been identified as a significant hotspot for CBI resistance, with substitutions like G998D and G998S observed in other CBI-resistant alleles (e.g., ixr1-1 and ixr1-3). nih.gov Furthermore, some this compound-resistant mutations in CESA3, such as fxr1-2 and fxr1-3, show identical substitutions to those conferring resistance to the inhibitor C17, implying a potentially shared mode of action. frontiersin.org
The following table summarizes key amino acid substitutions conferring this compound resistance:
| CESA Gene | Amino Acid Substitution | Location (Predicted) | Reference |
| CESA1 | G1009D | Transmembrane Helix 6 (TM6), near CESA protomer interface | acs.orgnih.gov |
| CESA1 | P1010L | Transmembrane Helix 6 (TM6) | acs.orgnih.gov |
| CESA1 | G1013F | Transmembrane Helix 6 (TM6) | acs.orgnih.gov |
| CESA3 | G998 (hotspot for CBI resistance) | - | nih.gov |
A notable finding from genetic screens is that missense mutations conferring this compound resistance are almost exclusively located within the predicted transmembrane regions of CESA1, CESA3, and CESA6. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net This localization underscores the critical role of these transmembrane domains in CESA protein function and the mechanism of herbicide resistance. nih.govfrontiersin.orgnih.gov The clustering of these mutations predominantly in the C-terminal regions of CESA proteins has been linked to observed changes in cellulose crystallinity and saccharification in resistant mutants. frontiersin.org It is hypothesized that these mutations within the transmembrane regions may disrupt the inhibitory action of this compound by creating an alternative binding site, thereby allowing cellulose polymerization to continue despite the herbicide's presence. acs.org This provides strong genetic evidence for the involvement of CESA transmembrane regions in cellulose biosynthesis and resistance. nih.govfrontiersin.orgnih.gov
While some cellulose biosynthesis inhibitors, like isoxaben (B1672637), have resistance mechanisms linked to modifications in the catalytic residues of CESA3, leading to cellulose-deficient phenotypes, the primary sites of action for this compound resistance are predominantly suggested to be within the putative transmembrane domains of CESA1 and CESA3. nih.govfrontiersin.orgnih.gov Instances of residue modifications within the catalytic domain of CESA associated with CBI resistance are comparatively few. mdpi.com This observation may be attributed to the topological association of these catalytic residues with the transmembrane regions, highlighting the intricate nature of the CESA protein structure and the complex binding modes of CBIs. mdpi.com
Genetic Analysis of Resistance Inheritance
Genetic analyses of this compound resistance have involved correlating the resistance phenotype in segregating backcrossed F2 seedlings. This has been achieved using methods such as Restriction Fragment Length Polymorphism (RFLP) markers or DNA mismatch detection techniques employing mismatch-specific endonucleases like CEL to identify Single Nucleotide Polymorphisms (SNPs). nih.govresearchgate.net Studies have indicated that, at lower herbicide concentrations, some resistance alleles exhibit a higher percentage of resistance than would be expected for fully recessive alleles, suggesting a partially dominant mode of inheritance under these conditions. researchgate.net
Biochemical and Structural Implications of Resistance Mechanisms
This compound's herbicidal action is characterized by its interference with the interaction between CESA3 and CESA1, which are vital components of the cellulose synthase complex. In silico docking studies have suggested that this compound binds to specific sites on CESA proteins, thereby impeding their normal function. The structural analysis of CESA1 mutations that confer resistance, such as G1009D, P1010L, and G1013F, reveals their location at or near the interface of CESA protomers. acs.org This suggests that an alternative binding site at the interface between CESA proteins may be crucial for maintaining cellulose polymerization in the presence of this compound. acs.orgnih.govresearchgate.netosti.gov
Resistance to structurally diverse compounds, including this compound, quinoxyphen, and fluopipamine (B5048541), can be linked to distinct locations on the CESA protein, often involving interfacial regions between CESA protomers. acs.orgnih.gov Interestingly, resistant mutant alleles frequently display a reduction in cellulose crystallinity without necessarily exhibiting other overt cellulose deficiencies. researchgate.netmdpi.com This observation leads to the hypothesis that the structural alterations at the CBI binding sites may not directly impair the catalytic activity of cellulose synthase, but rather modify the interaction with the inhibitor, allowing the enzyme to continue its function. researchgate.netmdpi.com
Research on Alterations in Herbicide-Binding Site Geometry
Studies on this compound resistance have consistently identified missense mutations within the CESA proteins, particularly in the predicted transmembrane regions of CESA1, CESA3, and CESA6 wikipedia.orgnih.gov. These transmembrane domains are considered critical for CESA protein function and are frequently reported as sites for CBI resistance.
Specific point mutations in Arabidopsis thaliana that confer resistance to this compound include CESA1G1009D, CESA1P1010L, and CESA1G1013F, as well as CESA3G998D and CESA3G998S wikipedia.orgnih.gov. In silico docking analyses, performed with compounds like fluopipamine, quinoxyphen, and this compound against various CESA1 mutations, suggest the existence of an alternative binding site situated at the interface between CESA protomers. This alternative binding site is hypothesized to be crucial for maintaining cellulose polymerization in the presence of these compounds wikipedia.orgnih.gov. The observed resistance is believed to result from subtle conformational changes in the CBI binding site, which reduce the herbicide's affinity without significantly impairing the enzyme's catalytic activity. This implies that this compound might primarily affect glucan extrusion rather than directly targeting the catalytic center of the CESA enzyme.
An overview of identified this compound resistance mutations and their associated CESA proteins is presented below:
| CESA Protein | Mutation | Location | Effect on Resistance |
| CESA1 | G1009D | Transmembrane region | Confers resistance to this compound wikipedia.orgnih.gov |
| CESA1 | P1010L | Transmembrane region | Confers resistance to this compound nih.gov |
| CESA1 | G1013F | Transmembrane region | Confers resistance to this compound nih.gov |
| CESA3 | G998D | Transmembrane region | Confers resistance to this compound (fxr2-1) |
| CESA3 | G998S | Transmembrane region | Confers resistance to this compound (fxr2-1) |
Structural Biology Approaches to Elucidate Cellulose Synthase Complex Function
Cellulose, the primary structural polymer of plant cell walls, is synthesized at the plasma membrane by large, multiprotein assemblies known as Cellulose Synthase Complexes (CSCs). These complexes are visualized as globular "rosettes" with six-fold symmetry in freeze-fracture experiments. Structural and genetic studies indicate that CSCs are hexameric, with each globule comprising a trimer of Cellulose Synthase Catalytic Subunits (CESAs). For primary cell wall synthesis, a functional CSC typically requires three distinct CESA subunits, namely CESA1, CESA3, and CESA6-like proteins.
Despite significant advancements, isolating active CSCs from plants or heterologous systems for in vitro biochemical assays remains a considerable challenge. Consequently, in silico docking has become a valuable tool for predicting the binding sites of CBIs like this compound and elucidating their potential mechanisms of action wikipedia.orgnih.gov. While in silico methods offer insights, high-resolution three-dimensional co-crystallization structural analysis would provide a more definitive understanding of the precise molecular interactions between small molecules and their protein targets. The integration of genetics and structural biology has nonetheless accelerated the understanding of CESA and cellulose synthase-like (Csl) catalytic domain functions.
Cross-Resistance Profiles and Comparative Studies
Understanding cross-resistance patterns is crucial for herbicide resistance management and for classifying the mode of action of different CBIs. This compound exhibits distinct cross-resistance profiles with various other cellulose biosynthesis inhibitors.
Analysis of Cross-Resistance with Other Cellulose Biosynthesis Inhibitors (e.g., Isoxaben, Quinoxyphen, C17)
This compound demonstrates cross-resistance with certain other CBIs, indicating shared or overlapping mechanisms of action. For instance, the this compound-resistant genotype (CESA1G1009D) and the quinoxyphen-resistant genotype (CESA1R292C) both confer resistance to structurally distinct compounds through mutations in the same amino acids wikipedia.orgnih.gov. Furthermore, the fxr2-4 mutation has been shown to provide high resistance to both this compound and quinoxyphen.
There is also extensive cross-resistance between mutants resistant to C17, an experimental cellulose biosynthesis inhibitor, and those resistant to this compound. This suggests that C17 and this compound share a similar mode of action, with identical mutations observed in CESA1 and CESA3 conferring resistance to both compounds (e.g., fxr1-2, fxr1-3, fxr2-1, fxr2-2, and fxr2-4 mutations). This compound and triazofenamide are structurally similar CBIs and are presumed to act through similar mechanisms.
Conversely, this compound does not exhibit cross-resistance with isoxaben. The amino acid mutation sites in CESA proteins that confer resistance to this compound are entirely different from those conferring resistance to isoxaben. This lack of cross-resistance suggests that isoxaben and this compound may target distinct sites within the cellulose synthase complex. One hypothesis proposes that isoxaben might disrupt CESA3-CESA6 interactions, while this compound affects CESA3-CESA1 interactions within the complex.
Most CBIs, including this compound and triazofenamide, induce a characteristic cellular response where they promote the clearance of CSCs from the plasma membrane and their subsequent accumulation in microtubule-associated compartments (MASCs) or small CESA-containing compartments (SmaCCs).
Identification of Shared Resistance Loci with Structurally Diverse Compounds
The identification of shared resistance loci across different CBIs, despite structural diversity among the compounds, highlights specific regions within the CESA proteins that are critical for herbicide binding or cellulose synthesis function. Resistance to this compound, quinoxyphen, and fluopipamine has been linked to two distinct locations on the CESA1 protein, including interfacial regions between CESA protomers wikipedia.orgnih.gov.
Certain amino acid residues have been identified as "hotspots" for herbicide resistance. For example, Glycine-998 in CESA3 is a common site for substitutions that confer resistance to multiple CBIs, including isoxaben (ixr1-1, ixr1-3) and this compound (fxr2-1). Similarly, the G1013R substitution in CESA1 (fxr2-1) is analogous to the G998D and G998S mutations in CESA3 (cesa3ixr1-1 and cesa3ixr1-3, respectively). The fact that the same residues substituted in fxr1-2, fxr1-3, fxr2-1, fxr2-2, and fxr2-4 also lead to resistance to C17 further supports the concept of these positions being critical for inhibitor binding and CESA function. The predominant presence of missense mutations conferring resistance to both this compound and isoxaben in the predicted transmembrane regions of CESA1, CESA3, and CESA6 underscores the significance of these domains in mediating herbicide action and resistance.
Efficacy and Field Performance Research in Agricultural Science
Herbicide Efficacy against Target Weeds
Flupoxam is an effective herbicide, particularly against broad-leaved weeds in cereal crops . Its activity stems from its interaction with meristematic tissue in roots and shoots, although it is not translocated systemically within the plant agropages.com.
Extensive research has demonstrated this compound's efficacy in controlling broadleaf weeds. For instance, studies conducted in Poland between 1991 and 1993 evaluated a ready-mixed product containing this compound and Isoproturon (IPU) for pre-emergence and post-emergence applications in winter wheat. These trials showed that the mixture provided good control of both Apera spica-venti and various broad-leaved weeds bcpc.org. Key broad-leaved weed species that cereal farmers aim to control, and against which this compound has demonstrated activity, include Galium aparine, Stellaria media, Matricaria spp., Veronica spp., and Viola arvensis bcpc.org.
Table 1: this compound + IPU Efficacy against Weeds in Winter Wheat (Wroclaw Region, 1992/93 Average from 3 Experiments) bcpc.org
| Herbicide (Rate g ai/ha) | % Control: Apera spica-venti | % Control: Anthemis arvensis | % Control: Viola arvensis | % Control: Galium aparine | % Control: Stellaria media |
| This compound + IPU (80 + 800) | 85 | 98 | (Data not available) | (Data not available) | (Data not available) |
Field trials have indicated that this compound can provide superior control of the weed spectrum compared to mecoprop-P, even at lower application rates agropages.com. When compared with other cellulose (B213188) biosynthesis inhibitors (CBIs), this compound demonstrates high efficacy against broad-leaved weeds. This is in contrast to compounds like Isoxaben (B1672637) and Triazofenamide, which are also CBIs but have shown moderate efficacy in comparative assessments .
Table 2: Comparative Efficacy of this compound with Other Cellulose Biosynthesis Inhibitor (CBI) Herbicides
| Herbicide | Target Weeds | Mode of Action | Efficacy Level |
| This compound | Broad-leaved weeds | Cellulose biosynthesis inhibition | High |
| Isoxaben | Broad-leaved weeds | Cellulose biosynthesis inhibition | Moderate |
| Triazofenamide | Various | Cellulose biosynthesis inhibition | Moderate |
Factors Influencing Herbicidal Activity in Agricultural Settings
The herbicidal activity of this compound in agricultural environments is influenced by several factors, including soil moisture and the growth stage of the target plants.
Adequate soil moisture is a critical prerequisite for the activity of this compound agropages.com. For pre-emergence applications, field trials suggest that soil moisture levels exceeding 60% are optimal for enhancing the bioavailability of this compound . Soil moisture plays a crucial role in the activation and uptake of residual herbicides, facilitating their movement from the soil surface into the weed germination zone where they can be absorbed by developing weeds nichino.uk. Conversely, dry conditions can lead to insufficient movement of the herbicide to the weed zone, resulting in poor uptake and reduced weed control nichino.uk. This compound is described as only slightly mobile in soil agropages.com.
This compound exhibits optimal efficacy when applied to actively growing plants, specifically from the coleoptile stage up to the 2-4 true leaf stage agropages.com. Following treatment, susceptible weeds either fail to emerge or experience necrosis and death at their growing points agropages.com. This specificity to early growth stages underscores the importance of timely application for maximizing herbicidal effectiveness.
Research on Crop Selectivity and Potential Phytotoxicity to Non-Target Crops
Research has consistently shown this compound to possess favorable crop selectivity, indicating a low risk of phytotoxicity to intended crops and minimal impact on non-target crops under normal application conditions. Studies have demonstrated only limited phytotoxicity to winter cereals, even when applied at rates up to three times the typical field rate agropages.com. Specific winter wheat cultivars, including Almari, Alcedo, Gama, and Reda, showed no phytotoxic effects even at high application rates of a this compound + IPU mixture (e.g., 240 g/ha this compound + 2400 g/ha IPU) bcpc.org. This suggests that phytotoxicity to crops is unlikely even in instances of accidental overdose bcpc.org. Furthermore, sugar beet and oilseed rape, when sown at their usual intervals following winter cereals treated with this compound, did not experience damage agropages.com. Crop selectivity is a key aspect of herbicide evaluation, assessing the ability of a herbicide to control target weeds without causing injury to the desired crop k-state.edu. Phytotoxicity assessments are an integral part of herbicide efficacy evaluation, particularly given the inherent activity of herbicides on plant life. These assessments often involve selectivity trials designed to evaluate potential crop damage in the absence of weeds, frequently including higher-than-recommended doses to account for potential spray overlaps in practical field conditions eppo.int.
Environmental Fate and Degradation Research
Degradation Pathways
The degradation of Flupoxam in the environment occurs through several pathways, primarily involving microbial activity and photochemical reactions.
Microbial Degradation in Soil Environments
This compound is subject to degradation by microbes in soil environments. agropages.com Research indicates that its estimated half-life in aerobic soils ranges from 33 to 53 days. bcpc.org In anaerobic soil conditions, the estimated half-life is shorter, ranging from 13 to 15 days. bcpc.org Another reported half-life for this compound in soil is 69 days. agropages.com
Table 1: Microbial Degradation Half-lives of this compound in Soil
| Environment Type | Estimated Half-life (DT₅₀) | Source |
| Aerobic Soil | 33 to 53 days | bcpc.org |
| Anaerobic Soil | 13 to 15 days | bcpc.org |
| Soil (General) | 69 days | agropages.com |
Photodegradation Studies in Aqueous Media
This compound also undergoes photodegradation when exposed to light in aqueous media. bcpc.org
The photodegradation rate of this compound is influenced by the presence of photosensitizers. Under unsensitized buffer conditions, exposed to sunlight, this compound has an estimated half-life of 29.9 days (equivalent to 358.8 hours). bcpc.org The presence of a photosensitizer, such as 25 ppm humic acid, significantly accelerates this process, reducing the estimated half-life to 7.85 hours under sunlight. bcpc.org Specific data detailing the influence of individual photosensitizers like TiO₂, H₂O₂, or KNO₃ on this compound's photodegradation were not found in the provided search results.
Table 2: Photodegradation Half-lives of this compound in Aqueous Media
| Condition | Estimated Half-life (DT₅₀) | Source |
| Unsensitized Buffer | 29.9 days (358.8 hours) | bcpc.org |
| Sensitized (25 ppm Humic Acid) | 7.85 hours | bcpc.org |
Information regarding the specific identification and characterization of photolysis metabolites of this compound was not available in the provided search results.
Hydrolytic Degradation Mechanisms
Specific data on the aqueous hydrolytic degradation half-life of this compound at 20 °C and pH 7 is noted as unavailable in one environmental fate database. herts.ac.uk
Mobility and Persistence in Environmental Compartments
This compound exhibits limited mobility and persistence in environmental compartments, particularly in soil. It is described as only slightly mobile in soil. agropages.com Its vertical movement within the soil column is restricted to 2.0-5.0 cm, with the exact depth being dependent on the soil type and rainfall levels. bcpc.org Lateral movement of this compound in the soil is not observed. bcpc.org The adsorption coefficient (Koc), which indicates the compound's tendency to adsorb to soil organic carbon, ranges from 55.7 to 289.9. bcpc.org This range suggests a moderate to low potential for leaching, consistent with its limited mobility.
Table 3: Mobility and Persistence Parameters of this compound in Soil
| Parameter | Value / Description | Source |
| Soil Mobility | Slightly mobile; Vertical movement limited to 2.0-5.0 cm; No lateral movement | agropages.combcpc.org |
| Soil Adsorption Coefficient (Koc) | 55.7 to 289.9 | bcpc.org |
| Half-life in Soil (General) | 69 days | agropages.com |
Ecotoxicological Research
Impact on Non-Target Organisms in Terrestrial Ecosystems
Research into the effects of Flupoxam on terrestrial ecosystems focuses on its interactions with soil organisms, beneficial arthropods including bees, and avian and mammalian species.
For beneficial arthropods, including insects such as ladybirds, lacewings, parasitic wasps, predatory mites, and ground beetles, specific toxicity data for this compound are not found in the available databases fujifilm.com. Similarly, for honeybees (Apis spp.), mason bees (Osmia spp.), and other bee species, quantitative toxicity data are reported as unavailable fujifilm.com. However, general statements suggest that this compound is considered relatively non-toxic to bees on an acute oral dietary basis researchgate.net.
Table 1: Avian Toxicity Data for this compound
| Species (Avian) | Endpoint | Value | Source |
| Bobwhite quail | Acute Oral LD₅₀ | 1908 mg/kg | bcpc.org |
| Bobwhite quail | Dietary LC₅₀ | >5620 ppm | bcpc.org |
| Mallard duck | Dietary LC₅₀ | >5620 ppm | bcpc.org |
| Birds (general) | Acute Toxicity | 2250.00 | researchgate.net |
Aquatic Ecotoxicity Research
This compound is classified as toxic to aquatic life with long-lasting effects (H411) [1 in previous turn]. It has also been generally described as highly toxic to fish and algae [4 in previous turn]. However, specific numerical data for many aquatic organisms are limited.
While this compound is generally stated to be highly toxic to algae [4 in previous turn], specific acute hazard data for aquatic environments, including green algae such as Selenastrum capricornutum (also known as Pseudokirchneriella subcapitata) and Chlorella vulgaris, are not explicitly available in the reviewed safety data sheets hpc-j.co.jp. One study noted that this compound fell outside the applicability domain for QSAR predictions for Pseudokirchneriella subcapitata, suggesting that predictions for this species should be used with caution uninsubria.it.
For aquatic plants, specifically free-floating species like duckweed (Lemna minor), the acute 7-day EC₅₀ for biomass is not available in the detailed ecotoxicology data for this compound [1 in previous turn]. Similar to algae, acute hazard data for aquatic environments concerning aquatic plants are generally listed as unavailable hpc-j.co.jp.
Development and Application of Biomonitoring Methods for Herbicide Contamination
Biomonitoring plays a crucial role in assessing the environmental impact of herbicide contamination by evaluating the levels and types of pollution affecting organisms and ecosystems. herts.ac.uk This field focuses on understanding the toxic effects of substances on non-target organisms. herts.ac.uk Biomonitoring methods often involve the use of biological indicators and ecotoxicological tests. herts.ac.uk Molecular biomarkers are also considered significant tools for environmental biomonitoring and pollution assessment. herts.ac.uk
Analytical techniques, particularly chromatography coupled with mass spectrometry, are widely employed for the determination of pesticide residues in various environmental and biological samples. uni.lucenmed.comucdavis.edu These advanced methods, such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF), enable the simultaneous detection of numerous pesticide residues and their metabolites at trace levels. uni.lucenmed.com While these methodologies are broadly applicable to herbicide contamination, specific research detailing the development and application of biomonitoring methods exclusively for this compound contamination is not extensively documented in publicly available literature. General approaches for herbicide biomonitoring would be relevant, but this compound-specific studies in this area were not identified in the conducted research.
Ecological Risk Assessment Methodologies
Ecological Risk Assessment (ERA) is a systematic process used to evaluate the likelihood of adverse ecological effects resulting from exposure to stressors, such as chemical compounds like this compound. wikipedia.org The general framework for ERA typically comprises three main phases: problem formulation, analysis, and risk characterization. wikipedia.org
Problem Formulation: This initial step involves defining the scope of the assessment, identifying the hazards, selecting assessment endpoints, and developing a conceptual model. wikipedia.org
Analysis Phase: In this phase, assessors evaluate the exposure of ecological receptors to the chemical and determine the relationship between stressor levels and ecological effects. This often includes calculating a Predicted Environmental Concentration (PEC) and a Predicted No Effect Concentration (PNEC). wikipedia.org
Risk Characterization: The final phase integrates the exposure and stressor-response profiles to estimate ecological risk, often expressed as a PEC/PNEC ratio. It also involves discussing the lines of evidence and interpreting the adversity of potential ecological effects. wikipedia.org
New Approach Methodologies (NAMs), including in silico models like Quantitative Structure-Activity Relationships (QSARs), are increasingly utilized to support ERA, particularly in filling data gaps where empirical ecotoxicological data may be limited. However, for this compound, some assessments have indicated that the compound was "out of the applicability domain in several of the QSARs," suggesting limitations in predicting its ecotoxicological profile using these specific models.
Advanced Research Methodologies and Analytical Techniques
Computational and In Silico Approaches
Computational and in silico approaches are instrumental in predicting and elucidating the molecular interactions of Flupoxam, offering insights into its mechanism of action at an atomic level. These methods facilitate the characterization of ligand behavior within protein binding sites and contribute to the exploration of underlying biochemical processes. nih.govopenaccessjournals.com
Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a small molecule, such as this compound, within the active site of a target macromolecule, typically a protein. openaccessjournals.com In silico docking studies have been crucial in suggesting that this compound binds to specific sites on CESA proteins, thereby preventing their normal function.
Detailed docking simulations involving this compound, alongside other cellulose (B213188) biosynthesis inhibitors like fluopipamine (B5048541) and quinoxyphen, have been performed against various CESA1 mutations and the wild-type CESA1 protein. acs.orgnih.govresearchgate.netornl.govacs.org These simulations indicated the presence of an alternative binding site at the interface between CESA proteins, which appears to be necessary for preserving cellulose polymerization in the presence of these compounds. acs.orgnih.govresearchgate.netacs.org
Research findings from these docking simulations revealed that both wild-type and mutational variants of CESA1 exhibited compounds bound near the active channel at the cytosolic interface. Furthermore, compounds were consistently observed to bind at the interface between protomers, with estimated binding affinities comparable to the top binding modes in the wild-type protein. acs.org Modern docking techniques, including flexible and ensemble docking, are employed to account for protein dynamics, enhancing the accuracy of binding predictions by simulating natural conformational changes that proteins undergo during ligand binding. mdpi.com The stability of protein-ligand interactions can be assessed by quantifying high-occupancy hydrogen bonds, which serve as a critical validation metric for docking poses. mdpi.com
Table 1: Summary of this compound Molecular Docking Findings with CESA1
| CESA1 Variant | Binding Location 1 (Primary) | Binding Location 2 (Alternative) | Estimated Binding Affinity (Relative) |
| Wild-Type CESA1 | Near active channel (cytosolic interface) acs.org | Interface between protomers acs.org | Comparable to top binding modes acs.org |
| Mutated CESA1 (e.g., G1009D) | Near active channel (cytosolic interface) acs.org | Interface between protomers acs.org | Comparable to top binding modes acs.org |
Biochemical modeling, as part of in silico methodologies, plays a vital role in exploring the mechanism of action of compounds like this compound. Computational modeling provides insights into how this compound, quinoxyphen, and fluopipamine interact with mutant and wild-type CESA1 proteins. acs.orgnih.govresearchgate.net The overarching goal of in silico modeling in drug discovery is to interpret how small molecules interact with proteins, function as enzymes, or inhibit protein-protein interactions. uky.edu This involves screening various small molecules against a target protein's surface to estimate binding energies and identify optimal conformations. uky.edu
Genetic and Mutagenesis Screening
Genetic and mutagenesis screening are fundamental approaches used to identify genes and specific mutations that confer resistance or hypersensitivity to chemical compounds like this compound, thereby elucidating their targets and mechanisms.
Forward genetic screens in the model plant Arabidopsis thaliana have been extensively utilized to identify mutations that result in resistance to this compound. frontiersin.orgnih.govresearchgate.net These screens have successfully attributed this compound resistance to single amino acid substitutions within primary cell wall CESA genes, specifically CESA1, CESA3, and CESA6. frontiersin.orgnih.govresearchgate.net Notably, missense mutations conferring resistance were predominantly found in the predicted transmembrane regions of these CESA proteins. frontiersin.orgnih.govresearchgate.net
Table 2: this compound Resistance Alleles Identified in Arabidopsis thaliana
| Allele Type | Gene Locus | Location of Mutation | Phenotype | Reference |
| fxr alleles | CESA1, CESA3, CESA6 | Predicted transmembrane regions frontiersin.orgnih.govresearchgate.net | This compound resistance frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |
| fph1, fph2 | Unspecified (putative) | Unspecified | Hypersensitivity to this compound (club root, stunted growth) utoronto.ca | utoronto.ca |
Ethylmethanesulfonate (EMS) is a widely used chemical mutagen in experimental genetics, particularly in plants, due to its ability to induce random point mutations, primarily G:C to A:T transitions, through guanine (B1146940) alkylation. wikipedia.orgpeerj.commdpi.com This method is highly effective for generating genetic variation and causes a high frequency of mutations at random sites with a low incidence of chromosomal abnormalities. mdpi.com
In the context of this compound research, EMS mutagenesis has been applied to generate M2 seedlings of Arabidopsis thaliana for subsequent screening for this compound resistance. nih.gov For instance, 500,000 M2 seeds were germinated on agar (B569324) plates containing 20 nM this compound. nih.gov Resistant mutants were then isolated, transferred to fresh media for recovery, propagated, and reselected to confirm the heritability of the resistance trait. nih.gov This approach has enabled the identification of causative mutations and the genes responsible for specific phenotypes, such as this compound sensitivity. nih.gov
Biochemical Assays for Cellulose Biosynthesis
Biochemical assays are critical for directly measuring the impact of compounds like this compound on cellulose biosynthesis and related cellular processes.
One important assay for identifying cellulose biosynthesis inhibitors (CBIs) involves measuring the incorporation of radiolabeled glucose into cellulose. acs.orgnih.govresearchgate.net Studies using this method have demonstrated that this compound decreases glucose incorporation into cellulose. mdpi.comnih.gov Specifically, in bean cell cultures, this compound was observed to reduce the relative incorporation of glucose into cellulose while simultaneously increasing its incorporation into a pectin-rich fraction. mdpi.comnih.gov
This compound has been shown to inhibit cellulose biosynthesis and induce significant alterations in cell wall structure and composition. mdpi.com The concentration of this compound required to inhibit dry weight increase by 50% (I50) in bean callus-cultured cells has been reported to be in the nanomolar range. mdpi.comnih.gov While the precise modes of action for triazole-carboximide herbicides like this compound are still under investigation, some research suggests that this compound might act by altering β-glucan chain crystallization rather than directly inhibiting glucose polymerization. mdpi.com Early investigations also indicated a direct action of this compound on cellulose synthase. researchgate.net Furthermore, the use of fluorescently tagged Cellulose Synthase Complexes (CSCs) in biochemical studies has helped characterize CBIs that cause CSCs to clear from the plasma membrane and accumulate in cytosolic vesicles. frontiersin.org
Table 3: Effect of this compound on Glucose Incorporation in Bean Cell Cultures
| Treatment | Effect on Glucose Incorporation into Cellulose | Effect on Glucose Incorporation into Pectin-rich Fraction | I50 (Dry Weight Increase) | Reference |
| This compound | Decreased mdpi.comnih.gov | Increased mdpi.comnih.gov | Nanomolar range mdpi.comnih.gov | mdpi.comnih.gov |
Radiolabeled Glucose Incorporation Assays
Radiolabeled glucose incorporation assays are a fundamental method for identifying cellulose biosynthesis inhibitors and quantifying their impact on cellulose production in plants. This technique involves incubating plant seedlings in a solution containing radiolabeled glucose, typically [14C]glucose. The incorporation of this labeled glucose into the cellulose fraction of the plant cell wall is then measured. A decrease in [14C]glucose incorporation into cellulose indicates inhibition of cellulose synthesis. acs.orgnih.govresearchgate.net
Studies involving cellulose biosynthesis inhibitors, including those structurally related to this compound, have demonstrated the utility of this assay. For instance, treatment of Arabidopsis seedlings with fluopipamine, a putative cellulose synthase 1 antagonist, resulted in a significant decrease in [14C]glucose incorporation into cellulose. Specifically, 20 μM fluopipamine led to a 70% reduction in incorporation compared to dimethyl sulfoxide (B87167) (DMSO) controls. Similarly, 10 nM isoxaben (B1672637), a known Group 1 CBI, caused an 83% decrease. acs.orgnih.gov While direct quantitative data for this compound's effect on glucose incorporation is often presented in the context of resistance mechanisms, its classification as a CBI implies a similar inhibitory effect on cellulose synthesis, which these assays are designed to detect nih.gov.
Table 1: Effect of Cellulose Biosynthesis Inhibitors on [14C]Glucose Incorporation into Arabidopsis Cellulose
| Compound | Concentration | Decrease in [14C]Glucose Incorporation (vs. Control) | Reference |
| Fluopipamine | 20 μM | 70% | acs.orgnih.gov |
| Isoxaben | 10 nM | 83% | acs.orgnih.gov |
Enzymatic and Acid Hydrolysis of Plant Biomass
Enzymatic and acid hydrolysis techniques are employed to analyze the composition and accessibility of plant cell wall polysaccharides, particularly cellulose and hemicellulose. These methods involve breaking down the plant biomass into monomeric sugars, allowing for quantification of cellulose content and assessment of its crystallinity and recalcitrance to degradation. nih.govtsijournals.commdpi.comcelignis.com
Research on this compound-resistant Arabidopsis mutants (fxr alleles) has utilized these hydrolysis techniques to understand how the compound's inhibition of cellulose synthesis alters cell wall structure. These studies involve grinding senesced plant tissue to a powder, followed by sequential acid and enzymatic hydrolysis. The greatest differences in cell wall accessibility were observed after enzymatic hydrolysis with cellulase. Some fxr alleles, despite conferring high levels of resistance to this compound, showed enhanced saccharification, indicating changes in cellulose crystallinity that made the cell wall material more amenable to hydrolysis. This suggests that this compound's action, and the subsequent resistance, can lead to modifications in the physical properties of the cellulose within the cell wall. nih.gov
Microscopy and Imaging Techniques for Plant Phenotypes and Cellular Effects
Microscopy and imaging techniques are indispensable for visualizing the macroscopic and microscopic effects of this compound on plant morphology and the subcellular dynamics of cellulose synthesis machinery.
Light Microscopy for Morphological Changes
Light microscopy is a primary tool for observing the macroscopic and cellular morphological changes induced by this compound. As a cellulose biosynthesis inhibitor, this compound disrupts primary cell wall formation, leading to characteristic phenotypic alterations in susceptible plants.
Confocal Microscopy for Subcellular Localization of CESA Particles
Confocal microscopy is a powerful technique used to visualize the subcellular localization and distribution of fluorescently tagged proteins within living plant cells. This is particularly crucial for studying Cellulose Synthase (CESA) proteins, which form complexes (CSCs) responsible for extruding cellulose microfibrils into the cell wall. acs.orgnih.govoup.comnsf.gov
In the context of cellulose biosynthesis inhibitors like this compound, confocal microscopy allows researchers to observe how these compounds affect the CESA complexes. While specific detailed live-cell imaging data for this compound's direct effect on CESA dynamics is less extensively documented than for some other CBIs, in silico docking studies suggest that this compound, along with fluopipamine and quinoxyphen, interacts with CESA1, potentially at an alternative binding site at the interface between CESA proteins. acs.orgnih.govosti.gov Confocal microscopy has been employed to visualize fluorescently labeled CESA proteins (e.g., YFP::CESA6) in Arabidopsis seedlings to understand the mode of action of CBIs. For instance, fluopipamine was shown to affect the subcellular localization of CESA particles distributed within the plasma membrane, suggesting a disruption of CSC functionality. acs.orgnih.gov
Live Cell Imaging for Cellulose Synthase Complex Dynamics
Live cell imaging, often performed using laser spinning disk confocal microscopy, enables the real-time observation of the dynamic behavior of Cellulose Synthase Complexes (CSCs) at the plasma membrane. This technique is vital for understanding how CBIs, such as this compound, interfere with the movement and assembly of these crucial cellulose-producing complexes. acs.orgoup.comnih.govfrontiersin.org
While this compound is a characterized CBI, its specific effects on CESA dynamics using live-cell imaging have been less explored compared to other CBIs like isoxaben or dichlobenil. However, the general principle of CBIs, including this compound, is to disrupt cellulose biosynthesis, which often manifests as altered CSC motility and localization. Studies on related CBIs have shown that they can cause clearance of CESA from the plasma membrane or reduce CESA velocity and lead to hyperaccumulation. nih.govfrontiersin.orgresearchgate.net The identification of this compound-resistant genotypes with mutations in CESA1 suggests that this compound interferes directly with CESA protein function, implying an impact on CSC dynamics that could be further elucidated through live-cell imaging. acs.orgnih.gov
Fluorescence Microscopy for Cell Wall Visualization (e.g., Calcofluor white)
Fluorescence microscopy, particularly when combined with fluorescent dyes like Calcofluor white, is widely used for visualizing plant cell walls and assessing cellulose deposition. Calcofluor white is a chemifluorescent dye that binds to β-glucans, including cellulose, by interacting with hydroxyl groups of glucose monomers and forming hydrogen bonds, causing the cellulose-bound dye molecules to fluoresce brightly under ultraviolet light. wikipedia.orgmdpi.comutp.edu.cofrontiersin.orgntu.edu.sg
This technique is instrumental in confirming the effects of cellulose biosynthesis inhibitors such as this compound on cell wall integrity. Qualitative fluorescence microscopy using Calcofluor white on this compound-treated roots has revealed distinct symptomologies related to altered cell wall formation. For example, treated roots exhibited wider cells and larger cell sizes, consistent with disrupted cellulose synthesis. researchgate.net This visualization method provides direct evidence of the structural changes occurring in the cell walls of plants exposed to this compound, complementing the biochemical assays that quantify cellulose content.
Transmission Electron Microscopy for Cell Plate Development
This compound is classified as a cellulose biosynthesis inhibitor (CBI) herbicide, interfering with the formation of primary cell walls in plants by targeting cellulose synthase (CESA) complexes thegoodscentscompany.comucdavis.edu. Specifically, it disrupts the interaction between CESA3 and CESA1, which are crucial isoforms for cellulose microfibril assembly thegoodscentscompany.com. The impact of such inhibitors on plant cellular structures, particularly during cell division, is often investigated using Transmission Electron Microscopy (TEM).
Advanced Analytical Chemistry for Environmental Studies
Advanced analytical chemistry plays a critical role in understanding the environmental behavior and impact of agrochemicals like this compound. This field provides the necessary tools and methodologies to detect, quantify, and characterize pollutants in various environmental compartments, including air, water, and soil scispace.comnih.gov. Environmental chemistry, as a discipline, focuses on investigating the effects of chemical compounds in natural systems and their interactions within food chains and organisms scispace.com. For this compound, analytical chemistry is essential for monitoring its presence, assessing its degradation pathways, and identifying its metabolites in the environment.
Spectroscopic Methods (e.g., IR, NMR, UV-VIS, Mass Spectrometry) for Metabolite Characterization
Spectroscopic methods are fundamental in analytical chemistry for both qualitative and quantitative analysis, offering crucial insights into the composition and structure of chemical substances uni.lunih.gov. For this compound and its metabolites, these techniques are indispensable for detailed characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is employed to confirm the structural integrity of this compound and to elucidate the structures of its degradation products and metabolites thegoodscentscompany.comnih.gov. NMR provides detailed information about molecular structure and dynamics by analyzing the magnetic properties of atomic nuclei uni.lu.
Mass Spectrometry (MS): Mass spectrometry is vital for determining molecular weight, identifying structural elements, and confirming molecular formulas of compounds nih.gov. When coupled with chromatographic techniques (e.g., LC-MS/MS), it enables comprehensive metabolomic profiling, which is crucial for identifying degradation products of this compound under various environmental conditions thegoodscentscompany.com. Mass spectrometry provides a detailed understanding of molecular identities and structures, which is essential for unraveling the complexities of chemical systems uni.lu.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is commonly used for analyzing concentrations and reaction kinetics due to its rapid data acquisition uni.lu. For this compound, HPLC with UV detection (e.g., at a wavelength of 254 nm) is a standard method for purity analysis thegoodscentscompany.com.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by molecular vibrations, making it essential for characterizing organic compounds and identifying functional groups uni.lu.
These spectroscopic techniques, often used in combination, provide a comprehensive picture of this compound's chemical properties and its transformation products in biological and environmental matrices nih.govherts.ac.ukwikipedia.org.
Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS, Column Chromatography) for Purity and Metabolite Isolation
Chromatographic techniques are pivotal for the isolation, purification, and identification of individual components within complex mixtures wikipedia.org. In the study of this compound, these methods are applied for various purposes:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and high-resolution technique widely used for the separation of complex mixtures based on differences in their chemical properties wikipedia.org. For this compound, HPLC with UV detection (e.g., at 254 nm) is specifically recommended for purity analysis thegoodscentscompany.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. This hyphenated technique is extensively used for metabolomic profiling to identify degradation products of this compound under field conditions thegoodscentscompany.com. LC-MS/MS offers high sensitivity and precision, allowing for the analysis of complex mixtures and unambiguous identification of compounds.
Column Chromatography: This method is employed for the isolation and purification of compounds from mixtures wikipedia.org. It separates substances based on their differential adsorption to a stationary phase, allowing them to move through a column at different rates and be collected in fractions wikipedia.org. This technique is a preliminary step for obtaining purified metabolites of this compound for further characterization.
These chromatographic techniques are fundamental for ensuring the purity of this compound samples used in research and for isolating and identifying its various metabolites formed through biological or environmental processes.
Powdered X-Ray Diffraction for Cellulose Crystallinity Analysis
Powdered X-ray diffraction (XRD) is a crucial analytical tool for investigating the structure and crystallinity of cellulose, particularly in plants affected by cellulose biosynthesis inhibitors like this compound. This compound's mode of action, which involves disrupting cellulose synthesis, can lead to changes in the crystallinity of plant cell walls thegoodscentscompany.com.
The Relative Crystallinity Index (RCI) is a common measure derived from XRD data, calculated based on the diffraction characteristics of signature peaks. The Segal X-ray diffraction method is a popular approach for determining the percent crystallinity of powdered samples. This method typically involves analyzing diffraction patterns with a start angle of 2θ = 4.5° and an end angle of 30°, with specific peaks used for calculation: I₀₀₂ (maximal peak around 2θ = 21.5° for type I cellulose or 22.5° for type II cellulose) and Iₐₘ (amorphous trough around 2θ = 18–20°). The RCI is calculated as: RCI = (I₀₀₂ – Iₐₘ) / I₀₀₂ × 100.
Research has shown that mutations conferring resistance to CBIs like this compound can result in altered cellulose crystallinity. For instance, studies indicate that resistance to CBIs often comes at a cost to the RCI, with more severe cellulose deficiency phenotypes correlating with significantly reduced RCI values compared to wild-type plants.
Table 1: Example Relative Crystallinity Index (RCI) Values in CBI-Resistant Plants
| Plant Genotype | Relative Crystallinity Index (RCI) | Observation | Source |
| Wild Type | (Reference Baseline) | Normal | |
| fxr1-1 | Similar to Wild Type | Mild Phenotype | |
| fxr1-3 | Similar to Wild Type | Mild Phenotype | |
| Other fxr mutants | Reduced RCI Values | More Severe Phenotype |
Note: Specific numerical RCI values for this compound-resistant mutants were not provided in the snippets, but the trend of reduction is noted.
Controlled Environment Studies (e.g., Agar-Based Systems, Soil-Column Experiments)
Controlled environment studies are crucial for precisely evaluating the effects and environmental fate of this compound under defined conditions, bridging the gap between laboratory observations and field performance thegoodscentscompany.com.
Agar-Based Systems: These systems are widely used for initial bioactivity screening of this compound. For example, Arabidopsis thaliana or Lolium multiflorum seedlings can be grown in agar-based media with varying concentrations of this compound (e.g., 0.1–100 µM) thegoodscentscompany.com. Researchers monitor key indicators such as chlorophyll (B73375) inhibition and root elongation over several days (e.g., 7 days) to assess the compound's herbicidal activity thegoodscentscompany.com. This approach allows for controlled exposure and detailed observation of morphological changes like stunted growth and altered root architecture, which are characteristic of disrupted cellulose biosynthesis thegoodscentscompany.com.
Table 2: Typical Parameters for Controlled Environment Studies of this compound
| Study Type | Organism/System | Concentration/Application Rate | Monitoring Parameters | Duration | Reference |
| Agar-Based Bioassay | Arabidopsis thaliana or Lolium multiflorum seedlings | 0.1–100 µM | Chlorophyll inhibition, root elongation | 7 days | thegoodscentscompany.com |
| Soil-Column Leaching | Undisturbed soil columns | (Compound-specific, e.g., radiolabeled this compound) | Leaching of parent compound and degradates, soil distribution | Weeks to months (e.g., 13 weeks) |
Large-Scale Screening Methodologies for Herbicide Discovery
The discovery of new herbicides with novel modes of action (MOAs) is a high priority in agriculture, particularly to combat the increasing prevalence of herbicide-resistant weed populations. Large-scale screening methodologies significantly accelerate this discovery process.
These methodologies involve screening vast chemical libraries, often comprising tens of thousands of small molecules (e.g., a 50,000-molecule DIVERSet library), using automated systems like liquid-handling robots. The screening often focuses on identifying pre-emergent herbicides, particularly those that act as cellulose biosynthesis inhibitors, a class to which this compound belongs.
The screening process integrates multiple approaches:
Phenotypic Screening: Initial screens often involve observing phenotypic responses in target plants using light microscopy. For instance, symptoms like ectopic lignification, inhibition of etiolation, loss of anisotropic cellular expansion, and swollen roots can link a compound to cellulose biosynthesis inhibition uni.lu.
Chemical and Genetic Methods: Promising compounds undergo further characterization using chemical and genetic methods. This includes linking plant genomic resistance to the target chemical, which helps in understanding its potential mechanism of action.
In Silico Docking: Computational methods, such as in silico docking, are used to predict binding sites of compounds (e.g., this compound, quinoxyphen, fluopipamine) against CESA mutations, suggesting alternative binding sites necessary for preserving cellulose polymerization in the presence of the compound.
Radiolabeled Glucose Incorporation: Experiments using radiolabeled glucose (e.g., [¹⁴C]glucose) can quantify the decrease in cellulose incorporation into plant cell walls when seedlings are exposed to the compound uni.lu.
The integration of advanced phenotyping platforms, robotics, and machine learning algorithms enhances the ability to process large numbers of plant samples rapidly, identify patterns, and predict herbicide resistance or susceptibility with high accuracy. This comprehensive approach allows for the efficient identification of potential new herbicidal leads and the elucidation of their fundamental mechanisms of action.
Synthesis Research and Analog Development
Primary Synthetic Routes via Multi-Step Reactions (e.g., Alkylation, Esterification, Rearrangement)
The most detailed synthetic route for Flupoxam involves a three-step sequence: alkylation, esterification, and acid-catalyzed rearrangement. This pathway is designed to assemble the core structure of the compound.
The synthesis typically commences with 2-chloro-3-bromomethyl-4-methylsulfonyl benzoic acid (Intermediate 1). This key intermediate undergoes an alkylation reaction with a pyrazole (B372694) derivative (Intermediate 2). This step is carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), in the presence of a base like potassium carbonate (K₂CO₃). The alkylation facilitates the formation of a methylene (B1212753) bridge, connecting the benzoic acid and pyrazole moieties, thereby yielding Intermediate 3.
The final stage of the primary synthesis involves a two-stage acid-catalyzed rearrangement. Intermediate 4 (a precursor derived from the previous steps) is treated with concentrated hydrochloric acid (HCl) at 80°C. This acidic environment induces a ring-opening and subsequent re-closing mechanism. Following this initial rearrangement, the intermediate undergoes decarboxylation upon heating, ultimately yielding this compound (Intermediate 5). The reaction conditions for this rearrangement include the use of 37% aqueous HCl at 80°C for a duration of 4–8 hours.
The primary synthetic route can be summarized as follows:
| Step | Reactants/Intermediate | Conditions | Product/Intermediate |
| Alkylation | 2-Chloro-3-bromomethyl-4-methylsulfonyl benzoic acid (1), Pyrazole derivative (2) | Polar aprotic solvent (e.g., DMF, THF), K₂CO₃ | Intermediate 3 |
| Esterification | (Implicit in overall synthesis, or analogous transformations) | (Not explicitly detailed for primary route) | (Intermediate 4) |
| Rearrangement & Decarboxylation | Intermediate 4 | Concentrated HCl (37% aq.), 80°C, 4–8 hours | This compound (5) |
Exploration of Chemical Reactions (e.g., Oxidation, Reduction, Substitution)
This compound, like many organic compounds, is amenable to various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are crucial for understanding its chemical reactivity and for potentially modifying its structure.
Oxidation: this compound can undergo oxidation under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents that could be employed include hydrogen peroxide or potassium permanganate. Oxidation reactions involve the loss of electrons from a molecule or atom. wikibooks.orglibretexts.org
Reduction: Conversely, this compound can be converted into its reduced forms through reduction reactions. Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically used for this purpose. Reduction involves the gain of electrons. wikibooks.orglibretexts.org
Substitution: this compound is capable of undergoing substitution reactions, where specific functional groups within its structure are replaced by others. Reagents for such transformations can include halogenating agents or various nucleophiles. The 1,2,4-triazole (B32235) core, present in this compound, is known to react readily with electrophiles, facilitating alkylation and acylation, which are types of substitution reactions. researchgate.net Substitution reactions involve one group replacing another existing group. mgcub.ac.in
These reactions provide avenues for further chemical modification and exploration of this compound's properties.
Synthesis of Novel Derivatives and Analogues for Herbicidal Activity Evaluation
Research into this compound's derivatives and analogues primarily focuses on synthesizing compounds with modified structures to evaluate their herbicidal activity. This involves systematic structural variations to identify compounds with improved efficacy or selectivity.
One notable area of research involves the synthesis of diarylpyrazolecarboxylates and carboxamides, which are considered pyrazole analogues of this compound. For instance, the conversion of an ester group to an amide group has been achieved to yield a pyrazole analogue of this compound (e.g., compound 5a). This transformation was performed using ammonium (B1175870) chloride and trimethyl aluminum in benzene (B151609) at 60 °C. pharm.or.jp
Another modification involves the chlorination of specific intermediates. For example, compound 16a can be chlorinated with sulfuryl chloride to produce compound 19a, which represents a 4-chloro-substituted pyrazole analogue of this compound. Additionally, the reduction of an ester group to a hydroxymethyl derivative has been reported, further demonstrating the range of structural modifications possible. pharm.or.jp
These synthesized compounds are then rigorously evaluated for their herbicidal activities against various weeds. For instance, some diarylpyrazolecarboxylates and carboxamides have shown noticeable pre-emergent herbicidal activities against different weed species. Methyl 4-chloro-1-(2,5-difluorophenyl)-5-(4-flurophenyl)-pyrazole-3-carboxylate (compound 19t) exhibited good activity in such evaluations. pharm.or.jp
The exploration of such analogues is critical for understanding the structure-activity relationships of this compound and for the potential development of new, more effective herbicides.
Advanced Topics and Future Research Directions
Addressing Discrepancies between In Vitro and Field Efficacy Data
Significant differences can arise between the efficacy of Flupoxam observed in controlled in vitro laboratory settings and its performance under real-world field conditions. These discrepancies are often attributable to a complex interplay of environmental factors and formulation characteristics. Environmental variables such as sunlight, temperature, and water availability can profoundly influence herbicide performance. For instance, conditions that favor plant growth generally enhance herbicide efficacy, while stresses like drought can reduce the movement of systemic herbicides within the plant. Plants growing in dry conditions may also have a physical barrier of dirt or dust on their leaves, preventing herbicide penetration. Soil properties, including texture and organic matter content, also play a critical role, particularly for pre-emergent herbicides, by affecting herbicide binding and bioavailability. Additionally, the quality of water used in spray mixtures, particularly its pH, can impact herbicide stability and effectiveness. Addressing these discrepancies requires comprehensive studies that account for the diverse environmental conditions encountered in agricultural settings.
Further Elucidation of CESA Isoform Specificity and Complex Formation
This compound exerts its herbicidal effect by inhibiting cellulose (B213188) synthesis, specifically targeting the Cellulose Synthase (CESA) complexes, which are essential for primary cell wall formation. Research indicates that this compound interferes with the interaction between CESA3 and CESA1, two critical isoforms required for cellulose microfibril assembly. Genetic studies have identified that mutations conferring resistance to this compound are primarily located within the CESA1 and CESA3 genes, highlighting their significance as direct targets. In silico docking studies further suggest that this compound binds to specific sites on CESA proteins, thereby preventing their normal function. It is hypothesized that this compound, along with other CBIs like C17, may specifically target the interaction interface between CESA1 and CESA3 within the cellulose synthase complex. While the precise molecular mechanisms are still under investigation, some evidence suggests that this compound may act by altering β-glucan chain crystallization rather than directly inhibiting glucose polymerization.
Investigation of Potential Secondary Cellular Effects (e.g., Mitochondrial Function)
While this compound's primary mode of action is well-established as a cellulose biosynthesis inhibitor, the investigation into potential secondary cellular effects remains an important area for future research. Specifically, it has not yet been determined whether this compound directly affects mitochondrial function. However, a broader link between cellulose biosynthesis inhibitors (CBIs) and mitochondria has been observed with other compounds. For instance, mutants affecting mitochondrial RNA splicing and/or editing have been shown to confer resistance to CBIs like isoxaben (B1672637) and indaziflam (B594824), although the underlying mechanisms remain unclear. Similarly, the phytotoxin thaxtomin A, another CBI, led to the identification of TXR1, a mitochondrial inner membrane protein, though the exact way this confers resistance is ambiguous. Mitochondria are vital organelles involved in cellular energy metabolism, redox processes, and reactive oxygen species (ROS) signaling, and their dysfunction can have significant impacts on cell growth and proliferation. Further research is needed to fully characterize any indirect or secondary impacts of this compound on cellular functions beyond its direct inhibition of cellulose synthesis.
Rational Design of New Cellulose Biosynthesis Inhibitor Chemistry
The detailed understanding of this compound's interaction with CESA proteins and the mechanisms of resistance provides a valuable foundation for the rational design of novel cellulose biosynthesis inhibitors. Insights gained from studying this compound-resistant genotypes, such as those with specific mutations in CESA1, can serve as a "building block for the design of new chemicals with increased potency". In silico docking studies, which model the binding of compounds like this compound to CESA proteins, are instrumental in identifying potential alternative binding sites at the interface between CESA protomers that could preserve cellulose polymerization in the presence of the compound. This approach aims to design compounds that can overcome existing resistance mechanisms or target previously unexploited sites within the cellulose synthase complex. Furthermore, research highlighting the importance of the transmembrane region (TMR) of CESA1 and CESA3 for the arrangement of crystalline cellulose microfibrils offers critical structural information for guiding the development of new CBI chemistries.
Strategies for Sustainable Weed Management and Mitigating Herbicide Resistance Evolution
The evolution of herbicide resistance in weed populations is a significant challenge in modern agriculture, driven by the selection pressure imposed by repeated herbicide use. This compound, as a CBI, is part of the Herbicide Resistance Action Committee (HRAC) Group L, indicating its mode of action. To mitigate the evolution of resistance and promote sustainable weed management, a diversified and integrated approach is crucial. Key strategies include:
Understanding Weed Biology: Gaining in-depth knowledge of weed species present, their germination patterns, and life cycles.
Diversification of Weed Control Techniques: Implementing a variety of methods to reduce reliance on a single herbicide or mode of action. This includes preventing weed seed production and reducing the soil seedbank.
Cultural Practices: Emphasizing methods that enhance crop competitiveness and suppress weeds, such as crop rotation, cover cropping, mulching, and optimized planting times and densities.
Mechanical and Biological Methods: Utilizing tillage, manual weeding, or biological control agents where appropriate.
Herbicide Stewardship: Applying herbicides at labeled rates and recommended weed sizes, and crucially, rotating or mixing herbicides with different mechanisms of action effective against target weeds.
Preventing Spread: Minimizing the movement of weed seeds or vegetative propagules between and within fields.
Integrated Weed Management (IWM): Combining all available weed control techniques into a comprehensive strategy for economic and sustainable weed management.
By implementing these multifaceted strategies, the agricultural sector can work towards delaying the onset and spread of herbicide resistance, ensuring the long-term effectiveness of herbicides like this compound.
Integration of this compound Research within Regulatory Science Frameworks
Research into this compound plays a vital role in informing and strengthening regulatory science frameworks for pesticide assessment. As a commercialized herbicide, this compound undergoes rigorous evaluation to ensure its efficacy and environmental compatibility. The classification of this compound within the HRAC system (Group L) is a direct outcome of research into its specific mode of action as a cellulose biosynthesis inhibitor. Regulatory bodies require comprehensive efficacy data that reflects the range of conditions in which a product will be used, including variations in target pest pressure, soil types, and environmental factors. Research on this compound's performance under diverse conditions, such as those conducted in Poland for winter wheat, contributes to the data packages required for its authorization and continued use.
The ongoing research into this compound, particularly concerning its mechanism of action and the evolution of herbicide resistance, directly contributes to the development of more robust regulatory science tools and standards for pesticide assessment. Understanding the genetic bases and evolutionary drivers of herbicide resistance, as exemplified by studies on CBIs like this compound, is crucial for developing proactive management strategies. This includes the need for effective tools and strategies to identify, manage, and contain resistant weed populations early. Furthermore, the principles derived from this compound research, such as the importance of diversifying weed control methods and understanding the molecular targets, feed into the broader framework of Integrated Weed Management (IWM). Regulatory science benefits from such research by gaining insights into how to better predict, monitor, and mitigate resistance development, leading to more informed decisions regarding pesticide registration, use recommendations, and the promotion of sustainable agricultural practices.
Role of Global Research Collaborations in Advancing Regulatory Science
Global research collaborations are instrumental in advancing regulatory science, particularly in the context of chemical compounds like this compound, by fostering harmonization, resource sharing, and the development of innovative assessment methodologies. Organizations such as the Global Coalition for Regulatory Science Research (GCRSR), established under the leadership of the U.S. Food and Drug Administration (FDA), actively forge international partnerships to enhance regulatory science research, including the adoption of emerging technologies and big data science fda.gov. The Global Summit on Regulatory Science (GSRS) serves as an annual international platform where regulators, policymakers, and scientists from diverse countries convene to exchange insights on developing and implementing innovative methodologies into regulatory assessments and to harmonize strategies through global collaboration europa.eu.
Key regulatory bodies worldwide engage in extensive international cooperation. For instance, the European Food Safety Authority (EFSA) collaborates with global organizations such as the Food and Agriculture Organization (FAO), the World Health Organization (WHO), and the Organisation for Economic Co-operation and Development (OECD) europa.eu. EFSA has also strengthened its cooperation with experienced regulatory agencies in countries including the USA, Canada, Australia, New Zealand, and Japan, facilitating information exchange on chemical risk analysis and emerging issues europa.eu. Similarly, the U.S. Environmental Protection Agency (EPA) participates in international forums and works with regulatory partners through initiatives like the United States-Mexico-Canada Agreement (USMCA) Technical Working Group on Pesticides and the OECD Working Group on Pesticides epa.gov. These collaborations aim to harmonize data requirements, test methods, and risk assessment methodologies, streamlining pesticide registration and evaluation processes globally epa.gov. The U.S. and Canada, through their Regulatory Cooperation Council (RCC), specifically collaborate on aligning pesticide residue chemistry, improving joint review processes for new chemicals, and conducting joint re-evaluations epa.gov. Such collaborative efforts have demonstrated the robustness of new analytical workflows for pesticide monitoring through successful studies involving multiple international laboratories science.gc.ca.
Application of Emerging Technologies (e.g., Artificial Intelligence, Real-World Data) in Regulatory Science
Real-World Data (RWD) is becoming increasingly vital in pesticide regulatory decision-making, improving the quality and timeliness of pesticide review decisions canada.cacanada.ca. Regulatory bodies, such as Health Canada's Pest Management Regulatory Agency (PMRA), are undergoing transformations to enhance transparency and strengthen oversight by increasing the availability and access to "real-world" pesticide use information canada.cacanada.ca. The development of a Pesticide Use Information Framework helps systematically identify, gather, manage, and disclose product-specific pesticide usage information, including details on the portion of crop treated, application rates, number of applications, and timing of applications under real-world conditions canada.cacanada.ca. This data informs risk and value assessments, helps address information gaps, and supports robust and timely regulatory decisions canada.cacanada.ca. Historical Pesticide Use Report (PUR) data has already enabled numerous studies on the environmental fate and risks of pesticide usage in real-world scenarios, demonstrating its utility in predicting the effects of regulatory changes acs.org.
Q & A
Q. What are the key structural and physicochemical properties of Flupoxam, and how do they influence its herbicidal activity?
this compound (C₁₉H₁₄ClF₅N₄O₂) is a triazole-carboxamide derivative with a molecular weight of 460.78 g/mol. Its herbicidal activity is attributed to the 4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl moiety, which enhances lipid membrane interaction, and the 5-phenyl-1,2,4-triazole-3-carboxamide group, which inhibits enzymatic targets in weeds. Key properties include logP (lipophilicity) of ~3.2, solubility in organic solvents (e.g., DMSO), and stability at room temperature .
- Methodological Note: Use HPLC with UV detection (λ = 254 nm) for purity analysis, and NMR (¹H/¹³C) to confirm structural integrity.
Q. What experimental protocols are recommended for initial bioactivity screening of this compound?
- In vitro assays : Use Arabidopsis thaliana or Lolium multiflorum seedlings in agar-based systems with this compound concentrations ranging from 0.1–100 µM. Monitor chlorophyll inhibition and root elongation over 7 days .
- Field trials : Apply this compound at 50–200 g/ha pre-emergence, with soil moisture >60% to enhance bioavailability. Include untreated controls and commercial herbicide benchmarks (e.g., glyphosate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data between in vitro and field studies?
Discrepancies often arise from environmental factors (e.g., soil pH, microbial degradation) or formulation differences. To address this:
- Conduct soil-column experiments to quantify adsorption-desorption kinetics.
- Perform metabolomic profiling (LC-MS/MS) to identify degradation products under field conditions .
- Example contradiction: In vitro IC₅₀ = 5 µM vs. field ED₅₀ = 150 g/ha. Adjust for soil organic matter (SOM) binding using Freundlich isotherms .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., four-parameter log-logistic) to estimate ED₅₀ and slope parameters. For multi-environment trials, apply mixed-effects models with random factors for location and soil type. Report confidence intervals (95%) and validate assumptions via residual plots .
Q. How can researchers optimize this compound synthesis to improve yield and reduce toxic byproducts?
- Route optimization : Replace traditional SN2 reactions with Pd-catalyzed cross-coupling to minimize chloro-byproducts.
- Green chemistry : Use scCO₂ (supercritical CO₂) as a solvent to enhance reaction efficiency (yield >85%) and reduce waste .
- Analytical validation: Monitor reaction progress via FT-IR for C=O (1670 cm⁻¹) and N-H (3300 cm⁻¹) stretches .
Data Management and Reporting
Q. What are the best practices for documenting this compound research data to ensure reproducibility?
- Metadata standards : Include CAS No. (119126-15-7), batch-specific purity (≥98%), and storage conditions (room temperature, desiccated) .
- Tables : Format dose-response data as below:
| Concentration (µM) | Root Inhibition (%) | SEM | n |
|---|---|---|---|
| 0.1 | 12.3 | 1.2 | 10 |
| 1.0 | 45.6 | 2.1 | 10 |
| 10.0 | 78.9 | 3.4 | 10 |
Footnote: SEM = standard error of the mean; n = biological replicates .
Q. How should researchers address potential biases in this compound ecotoxicity studies?
- Blinding : Ensure treatment codes are masked during data collection.
- Randomization : Use stratified randomization for field plots based on soil heterogeneity.
- Negative controls : Include solvent-only and untreated groups to account for background effects .
Theoretical and Mechanistic Inquiry
Q. What molecular targets of this compound are hypothesized, and how can they be validated?
this compound is theorized to inhibit acetolactate synthase (ALS) in weeds, similar to sulfonylureas. Validate via:
- Enzyme assays : Measure ALS activity in crude plant extracts ± this compound (1–100 µM).
- Docking simulations : Use AutoDock Vina to model this compound-ALS binding affinity (ΔG < -8 kcal/mol) .
Q. How does this compound resistance develop in weed populations, and what genomic tools can track this?
Resistance arises from ALS gene mutations (e.g., Pro197Ser). Use:
- Allele-specific PCR to detect mutant alleles.
- RNA-seq to identify overexpression of detoxification genes (e.g., cytochrome P450s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
